molecular formula C17H24S B11944990 {[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene CAS No. 87568-22-7

{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene

Cat. No.: B11944990
CAS No.: 87568-22-7
M. Wt: 260.4 g/mol
InChI Key: JJVHKONIYRGSGU-UHFFFAOYSA-N
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Description

3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide is an organic compound that features a cyclohexene ring substituted with methyl groups and a phenyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethyl-3-cyclohexen-1-ylpropyl bromide with sodium phenyl sulfide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can yield thiols or sulfides using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl sulfide group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, electrophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted phenyl sulfides

Scientific Research Applications

3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide involves its interaction with specific molecular targets and pathways. The phenyl sulfide group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The compound’s structural features allow it to participate in various biochemical processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-3-cyclohexen-1-yl sulfonyl benzene
  • 3,4-dimethyl-3-cyclohexen-1-yl propyl sulfonyl benzene
  • 3,4-dimethyl-3-cyclohexen-1-yl methyl sulfonyl benzene

Uniqueness

3-(3,4-dimethyl-3-cyclohexen-1-yl)propyl phenyl sulfide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

87568-22-7

Molecular Formula

C17H24S

Molecular Weight

260.4 g/mol

IUPAC Name

3-(3,4-dimethylcyclohex-3-en-1-yl)propylsulfanylbenzene

InChI

InChI=1S/C17H24S/c1-14-10-11-16(13-15(14)2)7-6-12-18-17-8-4-3-5-9-17/h3-5,8-9,16H,6-7,10-13H2,1-2H3

InChI Key

JJVHKONIYRGSGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(CC1)CCCSC2=CC=CC=C2)C

Origin of Product

United States

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